1-(2-Methyl-1-benzothien-3-YL)ethanone
Overview
Description
“1-(2-Methyl-1-benzothien-3-YL)ethanone” is a chemical compound with the empirical formula C11H10OS . It has a molecular weight of 190.26 .
Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-1-benzothien-3-YL)ethanone” consists of a benzothiophene ring attached to an ethanone group . The benzothiophene ring is a heterocyclic compound, meaning it contains atoms of at least two different elements.Physical And Chemical Properties Analysis
“1-(2-Methyl-1-benzothien-3-YL)ethanone” is a solid compound . It has a molecular weight of 190.26 g/mol, and its exact mass is 190.04523611 g/mol . It has a topological polar surface area of 45.3 Ų .Scientific Research Applications
Synthesis and Biological Activities
1-(2-Methyl-1-benzothien-3-yl)ethanone and its derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives such as 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive effects against macrophages and T-lymphocytes. Moreover, some compounds demonstrated significant inhibitory effects on LPS-stimulated NO generation and exhibited strong cytotoxicity against various cancer cell lines, making them promising candidates for further investigation in the field of immunosuppression and cancer therapy (Abdel‐Aziz et al., 2011).
Microwave-Mediated Synthesis
Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, utilizing 1-(benzothiazothiazol-2-yl)-2-phenylsulfonyl-1-ethanone and similar compounds as key intermediates. These methods provide a versatile approach for constructing novel heterocyclic compounds, potentially leading to new therapeutic agents (Darweesh et al., 2016).
Corrosion Inhibition
Compounds like methyl-4H-1,4-benzothiazin-2-yl)ethanone have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies revealed that such compounds can significantly enhance the corrosion resistance of metals, indicating their potential application in industrial corrosion protection (Aloui et al., 2009).
Photochromic Properties
Research into the photochromic properties of novel [1]benzothien-2-yl fulgides has expanded the understanding of their potential applications in the development of new photoresponsive materials. These compounds exhibit reversible photoisomerization, which could be harnessed in the design of advanced optical storage devices, sensors, and switches (Zmeeva et al., 2016).
Antituberculosis and Cytotoxicity
The synthesis of 3-heteroarylthioquinoline derivatives has led to compounds with notable in vitro antituberculosis activity. Some derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, along with low cytotoxicity against mammalian cell lines, highlighting their potential as antituberculosis agents (Chitra et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(2-methyl-1-benzothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCALVRNHQYHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480790 | |
Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1-benzothien-3-YL)ethanone | |
CAS RN |
16810-19-8 | |
Record name | 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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